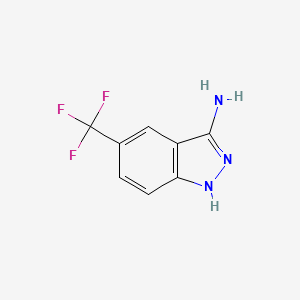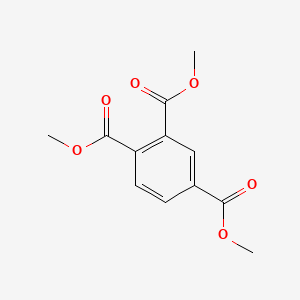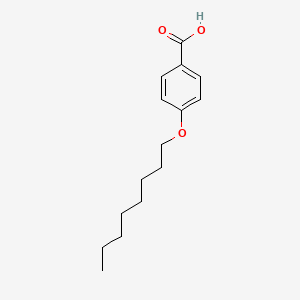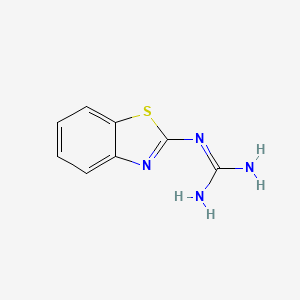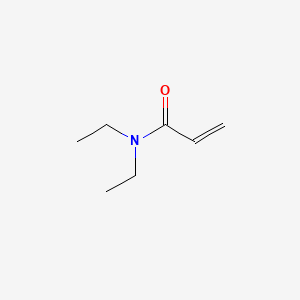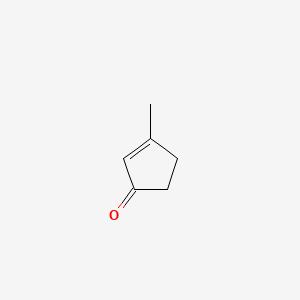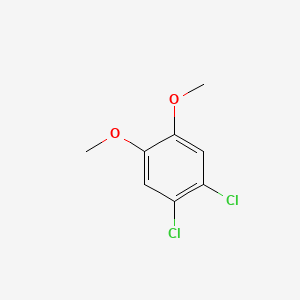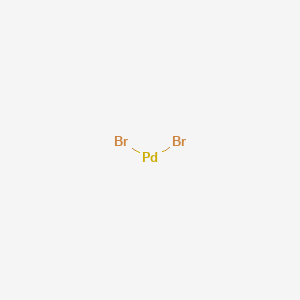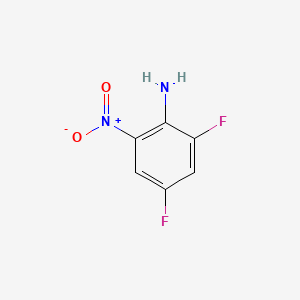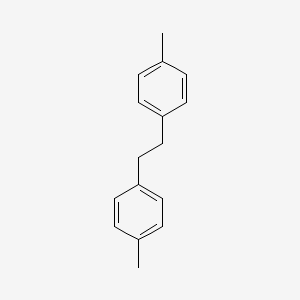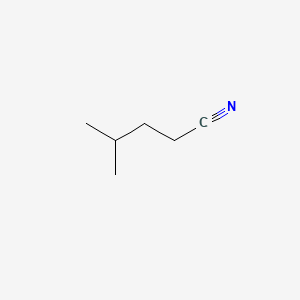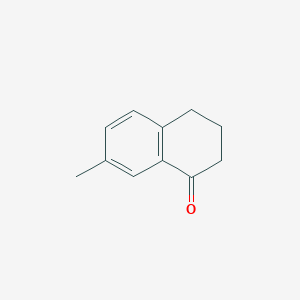
7-Methyl-1-tetralone
Vue d'ensemble
Description
7-Methyl-1-tetralone is a chemical compound that belongs to the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various natural products, pharmaceuticals, and other complex organic molecules. Although the provided papers do not directly discuss 7-Methyl-1-tetralone, they do provide insights into the synthesis and properties of closely related tetralone derivatives, which can be informative for understanding the chemistry of 7-Methyl-1-tetralone.
Synthesis Analysis
The synthesis of tetralone derivatives typically involves the formation of the tetralin ring system followed by the introduction of functional groups at specific positions on the ring. For instance, the synthesis of 6,7-Dimethoxy-2-tetralone starts from 3,4-dimethoxyphenylacetic acid and involves steps such as ring iodination, Heck cross-coupling, and Dieckmann condensation . Similarly, the synthesis of 7,8-Dimethoxy-2-tetralone involves a concise route that has been optimized for better yields compared to previous methods . The synthesis of 7-methoxy-8-methyl-1-tetralone is achieved through bromination, reduction, and protection steps, followed by methylation, deprotection, and oxidation . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 7-Methyl-1-tetralone.
Molecular Structure Analysis
The molecular structure of tetralone derivatives is characterized by a fused bicyclic ring system consisting of a benzene ring and a cyclohexanone ring. The position and nature of substituents on the tetralone core can significantly influence the chemical behavior and reactivity of these compounds. For example, the presence of methoxy groups in 7,8-Dimethoxy-2-tetralone makes it a valuable intermediate in the synthesis of complex molecules . The stereochemistry of substituted tetralones, as seen in the synthesis of cis- and trans-3a,9b-dimethyl derivatives from 6-methoxy-1-tetralone, is also crucial for the synthesis of target molecules like triterpenes .
Chemical Reactions Analysis
Tetralone derivatives undergo various chemical reactions that are essential for their transformation into more complex structures. The Friedel–Crafts cyclisation is one such reaction, which has been used to synthesize 7-methoxy-8-methyl-1-tetralone from isomeric bromo- and chloro-acid mixtures . The influence of halogens on the cyclisation process is an important consideration in these reactions. Additionally, catalytic dehalogenation is employed to remove halogen atoms from the tetralone ring, further demonstrating the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. Substituents like methoxy, methyl, and halogen atoms can affect properties such as solubility, melting point, and reactivity. While the provided papers do not explicitly discuss the physical properties of 7-Methyl-1-tetralone, they do provide information on the synthesis and structural characterization of related compounds, which can be used to infer some of the properties of 7-Methyl-1-tetralone. For instance, the presence of electron-donating or electron-withdrawing groups can impact the acidity of the ketone and the nucleophilicity of the aromatic ring .
Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
7-Methyl-1-tetralone is used as an essential intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with opioid agonist and antagonist activity, playing a vital role in the growing market for analgesics to treat moderate to severe pain resulted from massive surgeries or cancer .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of Dezocine involves a multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone . The process starts with anisole and involves several steps, including Friedel–Crafts acylation to form 4- (4-methoxyphenyl)-4-oxobutanoic acid, reduction to 4- (4-methoxyphenyl)butanoic acid, and treatment with MeSO3H to form 7-methoxy-1-tetralone .
Thorough Summary of the Results or Outcomes Obtained
The flow protocol in this work provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) . Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, and the total reaction time is markedly reduced from hours in batch to minutes in flow process .
Application 2: Synthesis of 1-Naphthol in Organic Chemistry
Specific Scientific Field
The specific scientific field for this application is Organic Chemistry .
Comprehensive and Detailed Summary of the Application
1-Tetralone, which shares a similar structure with 7-Methyl-1-tetralone, is used in the synthesis of 1-Naphthol . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of 1-Naphthol involves the aromatization of 1-Tetralone upon contact with platinum catalysts at 200 to 450 °C .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of 1-Naphthol from 1-Tetralone is a well-established process in organic chemistry . The specific results or outcomes obtained can vary depending on the specific conditions and catalysts used .
Application 3: Enantioselective Separation in Analytical Chemistry
Specific Scientific Field
The specific scientific field for this application is Analytical Chemistry .
Comprehensive and Detailed Summary of the Application
2-Methyl-1-tetralone, a compound similar to 7-Methyl-1-tetralone, has been used in enantioselective separation of indan, tetralin and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .
Detailed Description of the Methods of Application or Experimental Procedures
The enantioselective separation process involves the use of 2-Methyl-1-tetralone as a chiral additive in capillary electrophoresis . The specific methods and procedures can vary depending on the specific compounds being separated .
Thorough Summary of the Results or Outcomes Obtained
The use of 2-Methyl-1-tetralone in enantioselective separation can enhance the separation of chiral compounds, improving the efficiency and accuracy of analytical procedures .
Application 4: Synthesis of Aristelegone A in Traditional Chinese Medicine
Specific Scientific Field
The specific scientific field for this application is Traditional Chinese Medicine .
Comprehensive and Detailed Summary of the Application
The carbon skeleton of 1-tetralone, which shares a similar structure with 7-Methyl-1-tetralone, is found in natural products such as Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) from the family of Aristolochiaceae used in traditional Chinese medicine .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of Aristelegone A involves several steps, including oxidation of 1,2,3,4-tetrahydronaphthalene, and further reactions . The specific methods and procedures can vary depending on the specific compounds being synthesized .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of Aristelegone A from 1-Tetralone is a well-established process in traditional Chinese medicine . The specific results or outcomes obtained can vary depending on the specific conditions and catalysts used .
Application 5: Synthesis of Bioactive Molecules Through Flow Chemistry
Specific Scientific Field
The specific scientific field for this application is Flow Chemistry .
Comprehensive and Detailed Summary of the Application
7-Methoxy-1-tetralone, which is similar to 7-Methyl-1-tetralone, is used in the synthesis of bioactive molecules through flow chemistry . This method has been widely adopted in manufacturing active pharmaceutical ingredients (APIs) .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves a multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone . The process starts with anisole and involves several steps, including Friedel–Crafts acylation to form 4- (4-methoxyphenyl)-4-oxobutanoic acid, reduction to 4- (4-methoxyphenyl)butanoic acid, and treatment with MeSO3H to form 7-methoxy-1-tetralone .
Thorough Summary of the Results or Outcomes Obtained
The flow protocol in this work provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) . Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, and the total reaction time is markedly reduced from hours in batch to minutes in flow process .
Safety And Hazards
Propriétés
IUPAC Name |
7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYZZBVIWUXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066747 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-tetralone | |
CAS RN |
22009-37-6 | |
| Record name | 7-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyltetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022009376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-7-methylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLTETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W8PW7VP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



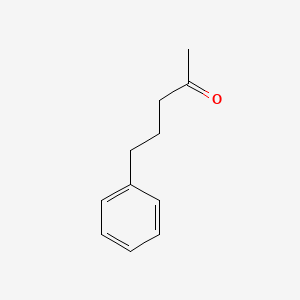
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)
